molecular formula C9H10F3NS B8392066 4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline

4-(Ethylsulfanyl)-2-(trifluoromethyl)aniline

Cat. No. B8392066
M. Wt: 221.24 g/mol
InChI Key: MTEUDTXTXOJDST-UHFFFAOYSA-N
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Patent
US04341901

Procedure details

A solution of 64 percent aqueous hydrazine (75.6 g., 1.5 moles) is added dropwise to a warm (50° C.) stirred mixture of 2-nitro-5-ethylthiobenzotrifluoride (168.3 g, 0.67 mole) and 5 percent palladium on carbon catalyst (14.5 g) in 95 percent ethanol (1200 ml). After all of the hydrazine has been added, the reaction mixture is heated under reflux overnight. Thin layer chromatography indicates all of the nitro compound is reduced. The reaction mixture is then filtered and concentrated under reduced pressure. The residual golden colored liquid is taken up in methylene chloride and washed with water. The methylene chloride is removed by evaporation leaving the product,
Quantity
75.6 g
Type
reactant
Reaction Step One
Name
2-nitro-5-ethylthiobenzotrifluoride
Quantity
168.3 g
Type
reactant
Reaction Step Two
Quantity
14.5 g
Type
catalyst
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NN.[N+:3]([C:6]1[CH:11]=[CH:10][C:9]([S:12][CH2:13][CH3:14])=[CH:8][C:7]=1[C:15]([F:18])([F:17])[F:16])([O-])=O>[Pd].C(O)C>[CH2:13]([S:12][C:9]1[CH:10]=[CH:11][C:6]([NH2:3])=[C:7]([C:15]([F:17])([F:16])[F:18])[CH:8]=1)[CH3:14]

Inputs

Step One
Name
Quantity
75.6 g
Type
reactant
Smiles
NN
Step Two
Name
2-nitro-5-ethylthiobenzotrifluoride
Quantity
168.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)SCC)C(F)(F)F
Name
Quantity
14.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Four
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The methylene chloride is removed by evaporation
CUSTOM
Type
CUSTOM
Details
leaving the product

Outcomes

Product
Name
Type
Smiles
C(C)SC1=CC(=C(N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.